Cas no 1461-17-2 (3H-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-)

1461-17-2 structure
Productnaam:3H-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-
3H-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4,4'-Butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]
- 4-[1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butyl]-1,5-dimethyl-2-phenylpyrazol-3-one
- Oprea1_546761
- 3h-pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-
- 3H-Pyrazol-3-one, 4,4'-butylidenebis(1,2-dihydro-1,5-dimethyl-2-phenyl-
- HMS2347D13
- 1461-17-2
- SMR000054964
- AB00438618-09
- 4,4/'-Butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]
- AKOS005222473
- MLS000105035
- CHEMBL1504795
- Oprea1_051549
- CL-394739
- DTXSID9061708
- SCHEMBL11301428
- 3H-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-
-
- Inchi: InChI=1S/C26H30N4O2/c1-6-13-22(23-18(2)27(4)29(25(23)31)20-14-9-7-10-15-20)24-19(3)28(5)30(26(24)32)21-16-11-8-12-17-21/h7-12,14-17,22H,6,13H2,1-5H3
- InChI-sleutel: HDWBDLKIQZBFBD-UHFFFAOYSA-N
- LACHT: C(C1=C(C)N(C)N(C2C=CC=CC=2)C1=O)(C1=C(C)N(C)N(C2C=CC=CC=2)C1=O)CCC
Berekende eigenschappen
- Exacte massa: 430.236876
- Monoisotopische massa: 430.236876
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 6
- Complexiteit: 741
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 47.1
- XLogP3: 5.4
Experimentele eigenschappen
- Dichtheid: 1.1693 (rough estimate)
- Kookpunt: 543.38°C (rough estimate)
- Brekindex: 1.6000 (estimate)
3H-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- Gerelateerde literatuur
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1. Arene–osmium chemistry: synthesis via osmium atoms of [Os(η6-C6H6)(η4-C6H6)],[{OS(η6-C6H3Me3-1,3,5)}2(μ-H)2{μ-CH(C6H3Me2-3,5)}], [{OS(η6-C6H3Me3-1,3,5)}2(μ-CHC6H3Me2-3,5)], and [{OS(η6-C6H6)}3{μ3-(CH2)3CH}(μ-H)3]. X-Ray crystal structure of [{Os(η6-C6H3Me3-1,3,5)}2(μ-CHC6H3Me2-3,5)]Judith A. Bandy,Malcolm L. H. Green,Dermot O'Hare J. Chem. Soc. Dalton Trans. 1986 2477
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S. J. Lyle Sel. Annu. Rev. Anal. 1973 3 1
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